molecular formula C18H19N3O4S2 B2630440 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine CAS No. 1115562-16-7

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine

Cat. No.: B2630440
CAS No.: 1115562-16-7
M. Wt: 405.49
InChI Key: PWIWAKNRRXACEJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a 3-methoxyphenyl group at position 3 and a thiophene-2-sulfonyl group at position 1. The oxadiazole moiety is known for its electron-deficient nature and bioisosteric properties, often enhancing metabolic stability in drug candidates.

Properties

IUPAC Name

3-(3-methoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-24-15-7-2-5-13(11-15)17-19-18(25-20-17)14-6-3-9-21(12-14)27(22,23)16-8-4-10-26-16/h2,4-5,7-8,10-11,14H,3,6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIWAKNRRXACEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the thiophene sulfonyl group is often added via sulfonation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine .

Mechanism of Action

The mechanism of action of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological targets. The methoxyphenyl and thiophene sulfonyl groups can enhance the compound’s affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituents on Oxadiazole Piperidine Substitution Key Properties/Applications Reference
Target Compound : 3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine 3-Methoxyphenyl Thiophene-2-sulfonyl Enhanced solubility due to sulfonyl group; potential CNS activity inferred from analogs
Analog 1 : 4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine 3-Bromophenyl Thiophene-2-sulfonyl Bromine increases lipophilicity; may improve blood-brain barrier penetration compared to methoxy substituent
Analog 2 : 3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 2,6-Difluorophenyl Hydrochloride salt Fluorine atoms enhance electronegativity and binding affinity to hydrophobic pockets; used in antibacterial research
Analog 3 : 1-Boc-3-[3-(n-propyl)-1,2,4-oxadiazol-5-yl]piperidine n-Propyl Boc-protected amine Boc group facilitates synthetic intermediate handling; propyl substituent reduces steric hindrance
Analog 4 : 4-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid 4-Methoxyphenyl Butanoic acid chain Carboxylic acid improves aqueous solubility; methoxy group at para position alters electronic effects compared to meta substitution

Key Structural and Functional Insights :

This contrasts with bromophenyl (electron-withdrawing) in Analog 1, which may enhance π-π stacking in hydrophobic environments . Halogenation: Fluorine (Analog 2) and bromine (Analog 1) substituents influence bioavailability and target affinity. Fluorine’s small size and high electronegativity improve metabolic stability, while bromine’s bulkiness may affect steric interactions .

Sulfonyl vs. Carboxylic Acid Groups: The thiophene sulfonyl group in the target compound offers better membrane permeability than the carboxylic acid in Analog 4, which prioritizes solubility for intravenous applications .

Piperidine Modifications :

  • Boc protection in Analog 3 simplifies synthetic routes but requires deprotection for biological activity. The hydrochloride salt in Analog 2 enhances crystallinity and stability .

Biological Activity

The compound 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a synthetic derivative that combines oxadiazole and piperidine moieties with a thiophene sulfonyl group. These structural features are known to enhance biological activity, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

Key Features:

  • Oxadiazole Ring: Known for its antimicrobial and anticancer properties.
  • Piperidine Moiety: Associated with various pharmacological activities including analgesic and anti-inflammatory effects.
  • Thiophene Sulfonyl Group: Enhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The presence of the methoxyphenyl group has been linked to enhanced activity against various bacterial strains.

Bacterial StrainActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliStrong
Salmonella typhiModerate
Bacillus subtilisStrong

Studies have demonstrated that the compound shows stronger activity against Gram-positive bacteria compared to Gram-negative strains, which is a common trend among oxadiazole derivatives.

Anticancer Activity

The compound has also been evaluated for its potential anticancer properties. In vitro studies have shown that it inhibits cancer cell proliferation, particularly in breast and colon cancer cell lines.

Case Study:
A study conducted by Aziz-ur-Rehman et al. (2011) evaluated the cytotoxic effects of various piperidine derivatives, including the target compound, against cancer cell lines. The results indicated an IC50 value of approximately 10μM10\mu M for the compound, suggesting significant cytotoxicity compared to control groups .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Interaction: It may interact with specific cellular receptors, modulating signaling pathways associated with cell growth and apoptosis.

Structure-Activity Relationship (SAR)

The effectiveness of the compound can be attributed to its structural components. The SAR studies suggest:

  • Oxadiazole Ring: Essential for antimicrobial activity.
  • Methoxy Group: Enhances lipophilicity and facilitates membrane penetration.
  • Piperidine Nucleus: Contributes to overall bioactivity through receptor binding capabilities.

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